1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid
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Description
The compound “Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-” is also known by other names such as “1-(1-Methylpyrrol-2-yl)ethanone”, “2-Acetyl-1-methylpyrrole”, “2-Acetyl-N-methylpyrrole”, “N-Methyl-2-acetylpyrrole”, “1H-Pyrrole, 1-methyl-2-acetyl”, and “1-Methyl-2-acetylpyrrole”. It has a molecular formula of C7H9NO and a molecular weight of 123.1525 .
Synthesis Analysis
While specific synthesis methods for “1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid” were not found, there are general methods for the synthesis of pyrrole derivatives. For instance, the Paal-Knorr Pyrrole Synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-” is available as a 2D Mol file . The InChI string for this compound is “InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3” and the corresponding InChIKey is "NZFLWVDXYUGFAV-UHFFFAOYSA-N" .
Physical And Chemical Properties Analysis
“Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-” is classified as a combustible liquid (Flam. Liq. 4 - H227) according to its safety data sheet . It is soluble in water and most organic solvents, including ethanol and ether .
Safety and Hazards
The safety data sheet for “Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-” indicates that it is a combustible liquid. Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound. In case of fire, foam, carbon dioxide, dry powder, or water fog should be used to extinguish it .
properties
IUPAC Name |
1-[(1-methylpyrrol-2-yl)methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-13-6-2-3-11(13)9-14-7-4-10(5-8-14)12(15)16/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERUOFFRAGVMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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